

Application Notes and Protocols for Studying Ischemic Stroke with BI1002494

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing **BI1002494**, a potent and selective spleen tyrosine kinase (Syk) inhibitor, in preclinical studies of ischemic stroke. The protocols detailed below cover both in vivo and in vitro models to assess the therapeutic potential of **BI1002494**.

Introduction

Ischemic stroke, a leading cause of mortality and long-term disability, is primarily caused by the thromboembolic occlusion of cerebral arteries. Platelet activation and aggregation are critical events in the formation of these occlusive thrombi. The platelet collagen receptor, glycoprotein VI (GPVI), plays a pivotal role in initiating platelet activation at sites of vascular injury. Downstream of GPVI, spleen tyrosine kinase (Syk) is an essential signaling mediator. Pharmacological inhibition of Syk, therefore, represents a promising therapeutic strategy to prevent arterial thrombosis and limit infarct progression in acute stroke.[1]

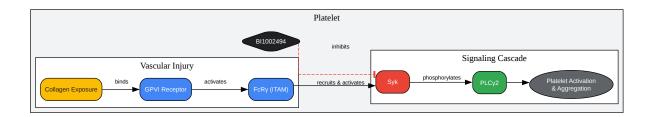
BI1002494 is a novel, selective, and orally bioavailable Syk inhibitor with a high potency (IC50 = 0.8 nM).[2] Studies have shown that **BI1002494** protects mice from arterial thrombosis and ischemic stroke, resulting in smaller infarct sizes and improved neurological outcomes.[1]

Mechanism of Action and Signaling Pathway



In platelets, collagen exposure at the site of vascular injury leads to the activation of the GPVI receptor. This triggers the phosphorylation of the associated Fc receptor y-chain (FcRy) on its immunoreceptor tyrosine-based activation motif (ITAM) by Src family kinases. Syk is then recruited to the phosphorylated ITAMs via its tandem SH2 domains, leading to its activation.

Activated Syk phosphorylates downstream signaling molecules, including phospholipase Cy2 (PLCy2), leading to a cascade of events that culminates in platelet activation, degranulation, and aggregation. **BI1002494** exerts its anti-thrombotic effect by binding to the ATP-binding pocket of Syk, thereby inhibiting its kinase activity and blocking this signaling cascade.



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Figure 1: Mechanism of action of BI1002494 in inhibiting platelet activation.

Quantitative Data

The efficacy of **BI1002494** in preclinical models of ischemic stroke has been demonstrated through significant reductions in infarct volume and improvements in neurological function.



Parameter	Control (Vehicle)	BI1002494 (100 mg/kg, oral)	Reference
Infarct Volume (mm³) 24h post-tMCAO	75.3 ± 10.2	35.1 ± 8.7	[1]
Neurological Score (Bederson score) 24h post-tMCAO	2.5 ± 0.5	1.2 ± 0.4	[1]
Platelet Aggregation (Collagen-induced) IC50	-	~150 nM	[3]

^{*}p < 0.05 compared to vehicle control.

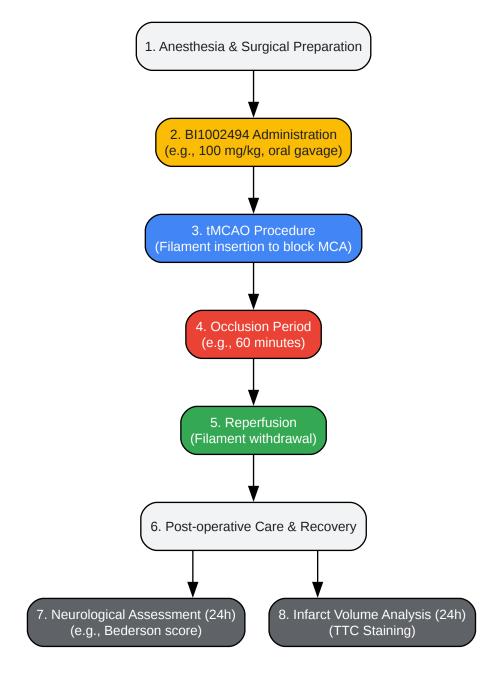
Experimental Protocols

In Vivo Model: Transient Middle Cerebral Artery Occlusion (tMCAO) in Mice

This protocol describes the induction of focal cerebral ischemia by transiently occluding the middle cerebral artery (MCA), a widely used model to mimic human ischemic stroke.

Experimental Workflow:





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